molecular formula C8H16N2 B13565401 {6-Azaspiro[2.5]octan-1-yl}methanamine

{6-Azaspiro[2.5]octan-1-yl}methanamine

Cat. No.: B13565401
M. Wt: 140.23 g/mol
InChI Key: AOIIJSUPEKWVMO-UHFFFAOYSA-N
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Description

{6-Azaspiro[2.5]octan-1-yl}methanamine is a bicyclic amine featuring a spirocyclic scaffold with a six-membered azaspiro ring fused to a cyclopropane moiety. This compound serves as a versatile building block in medicinal chemistry, particularly for designing molecules targeting central nervous system (CNS) receptors or enzyme inhibitors. Derivatives of this core structure are frequently modified to enhance pharmacokinetic properties or receptor binding affinity .

Properties

IUPAC Name

6-azaspiro[2.5]octan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIIJSUPEKWVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Azaspiro[2.5]octan-1-yl}methanamine typically involves the annulation of cyclopentane or four-membered rings using readily available starting materials. Conventional chemical transformations are employed, often with minimal chromatographic purifications .

Industrial Production Methods

An economically feasible route for the production of similar spiro compounds involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . While specific industrial methods for this compound are not detailed, similar approaches may be utilized.

Chemical Reactions Analysis

Types of Reactions

{6-Azaspiro[2.5]octan-1-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

{6-Azaspiro[2.5]octan-1-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Azaspiro[2.5]octan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed mechanisms are still under investigation. The compound’s unique spirocyclic structure may play a role in its binding affinity and specificity to certain targets .

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

Compound Position Biological Role Molecular Formula CAS Number
6-Azaspiro[2.5]octan-6-yl derivative 6-yl KIF18A inhibitor (anticancer) C₂₆H₃₄F₂N₆O₄S 2410796-79-9
Target compound 1-yl Building block/CNS targeting C₈H₁₄N₂ Not specified

Comparison with Substituted Derivatives

Acylated Derivatives

  • N-{6-Azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide (CAS 1803590-47-7): Incorporates a thiophene-methylacetamide group, increasing hydrophobicity. This derivative may enhance blood-brain barrier penetration compared to the primary amine .

Carbamate-Protected Derivatives

  • tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride (CAS 2095192-33-7): The Boc-protected form improves stability during synthesis. The hydrochloride salt enhances solubility (Molecular Weight: 262.78) .

Table 2: Substituted Derivatives

Compound Substituent Molecular Formula CAS Number Key Property
N-(Thiophen-3-ylmethyl)acetamide derivative Acetamide + thiophene C₁₄H₂₀N₂OS 1803590-47-7 Enhanced lipophilicity
Boc-protected carbamate hydrochloride Boc group + HCl salt C₁₂H₂₃ClN₂O₂ 2095192-33-7 Improved solubility

Comparison with Spiro Ring Variants

Variations in the spiro ring system impact conformational flexibility and target engagement:

6-Oxa vs. 6-Aza Analogues

  • (6-Oxaspiro[2.5]octan-1-yl)methanamine hydrochloride (CAS 1384431-19-9): Replaces nitrogen with oxygen, reducing basicity. This alteration may decrease interactions with cationic binding pockets in enzymes or receptors .

Altered Ring Sizes

  • 1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine (CAS 2649017-03-6): Features a larger spiro[3.4]octane system with an unsaturated bond, increasing ring strain and reactivity .

Table 3: Spiro Ring Variants

Compound Spiro System Heteroatom Molecular Formula CAS Number
Target compound [2.5]octane N (6-aza) C₈H₁₄N₂ Not specified
6-Oxaspiro derivative [2.5]octane O (6-oxa) C₈H₁₆ClNO 1384431-19-9
5-Oxa-6-azaspiro[3.4]octane derivative [3.4]octane N + O C₇H₁₂N₂O 2649017-03-6

Comparison with Secondary Amine Analogs

Secondary amines derived from the azaspiro core exhibit distinct physicochemical properties:

  • {6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine (CAS 1344003-11-7): A secondary amine with a cyclopropylmethyl group, increasing steric bulk. This modification may reduce metabolic clearance compared to the primary amine .

Table 4: Primary vs. Secondary Amines

Compound Amine Type Molecular Formula pKa (Predicted) Storage Conditions
Target compound Primary C₈H₁₄N₂ ~10.5 (est.) Not specified
Cyclopropylmethyl derivative Secondary C₁₂H₂₂N₂ 11.52 2–8°C

Physicochemical and Pharmacological Property Analysis

  • Solubility : Hydrochloride salts (e.g., CAS 2095192-33-7) exhibit higher aqueous solubility than free bases .
  • Stability : Boc-protected derivatives (e.g., CAS 2138018-66-1) are stable under acidic conditions, whereas free amines may require low-temperature storage .
  • Bioactivity : The 6-azaspiro[2.5]octane core is associated with GPCR modulation (e.g., histamine H3 receptors) and kinase inhibition, depending on substituents .

Biological Activity

{6-Azaspiro[2.5]octan-1-yl}methanamine is a compound characterized by its spirocyclic structure, which includes a nitrogen atom within the bicyclic framework. This unique architecture is significant in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. Research has indicated that compounds with similar structures may interact with various biological targets, including G-protein coupled receptors (GPCRs), suggesting potential neuropharmacological effects.

The compound can undergo various chemical transformations, including nucleophilic substitution, acylation, and alkylation reactions. One notable synthetic route involves its reaction with 2,6-difluoronicotinic acid, yielding derivatives with a 76% yield under specific conditions (N-ethyl-N,N-diisopropylamine in acetonitrile at room temperature for 48 hours) .

Pharmacological Potential

The biological activity of this compound is primarily linked to its role as a potential pharmacological agent. Similar spirocyclic compounds have been investigated for their inhibitory effects on various enzymes and receptors, indicating that this compound may also exhibit significant pharmacological properties.

Key Biological Activities:

  • Neuropharmacological Effects: The compound may interact with GPCRs, which are critical in neurotransmission and other central nervous system functions .
  • Antimicrobial Properties: Structural analogs have shown potential antimicrobial activities, suggesting that this compound may also possess similar properties .

Comparative Analysis of Related Compounds

A comparison of this compound with structurally similar compounds reveals a diverse range of biological activities:

Compound NameStructure TypeNotable Properties
6-Thiaspiro[2.5]octan-1-ylmethanamineThiazole-containingPotential antimicrobial properties
N-Methyl-N-phenyl-5-Oxa-1-Azaspiro[2.5]octOxygen heterocycleInvestigated for neuropharmacological effects
6-Azaspiro[3.4]octan-1-ylmethanamineSimilar spirocyclicExplored for use as enzyme inhibitors

These compounds highlight the diversity within spirocyclic amines and their varying biological activities, emphasizing the unique positioning of this compound within this chemical class.

Case Studies and Research Findings

Recent studies have focused on the potential therapeutic applications of this compound:

  • Receptor Binding Studies: Investigations into its role as a ligand in receptor binding have shown promising results, particularly in relation to the glucagon-like peptide-1 receptor, which is crucial for insulin regulation and metabolic processes .
  • Antimycobacterial Activity: Similar compounds have been shown to exhibit potent antitubercular activity through mechanisms involving membrane permeabilization without causing bacterial membrane depolarization . This suggests that this compound might also possess such capabilities.
  • Therapeutic Applications: The compound has been explored for its potential use in treating cardiovascular diseases by acting on pathways related to stroke and unstable angina .

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